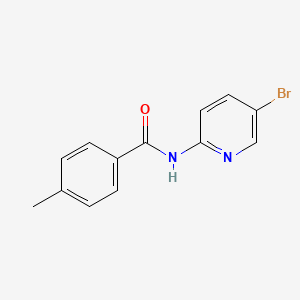

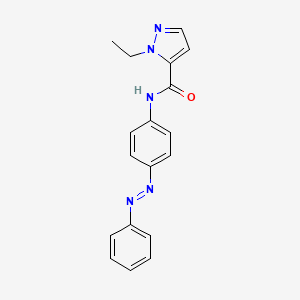

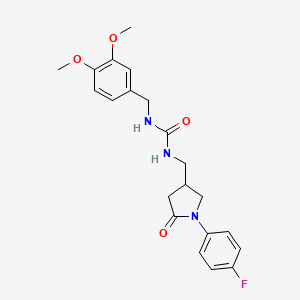

N-(5-bromopyridin-2-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromopyridin-2-yl)-4-methylbenzamide, also known as 5-bromo-2-pyridyl-4-methylbenzamide, is an organic compound with a wide range of scientific applications. It is a white solid that is soluble in common organic solvents and is used in a variety of laboratory experiments. This compound has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.

Applications De Recherche Scientifique

Crystal Engineering

The study of molecular interactions, specifically hydrogen and halogen bonds, is crucial in crystal engineering. Research in this area explores how these bonds can be exploited for crystal design, with preliminary results showing the potential for designing crystals through carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons, despite the unpredictable cross-pairing interactions of less polarizable atoms like bromine and chlorine (Saha, Nangia, & Jaskólski, 2005).

Drug Development

Research into the antidopaminergic properties of 5-substituted derivatives has revealed their potential as antipsychotic agents. These derivatives, synthesized through reactions involving bromo and other electrophiles, have shown high potency as inhibitors of dopamine D-2 receptors, making them suitable for further investigation in pharmacology (Högberg, Ström, Hall, & Ögren, 1990).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The development of prodrugs activated by Escherichia coli nitroreductase for gene therapy applications is another significant area. These nitrogen mustard analogues derived from benzamides have shown improvements in potency and bystander effect capabilities in cell lines, suggesting their superiority as prodrugs for GDEPT in treating cancers (Friedlos, Denny, Palmer, & Springer, 1997).

Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield for photodynamic therapy demonstrates the role of chemical derivatives in medical treatments. These compounds, characterized by their photophysical and photochemical properties, offer potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antinociceptive Activities

The synthesis of non-peptide small molecular antagonist benzamide derivatives has been explored for their biological activity. These derivatives show promise in biological applications, although specific details on their effectiveness were not provided in the abstract (Bi, 2015).

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUJDYYVZVYCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)

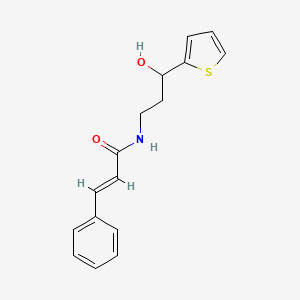

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

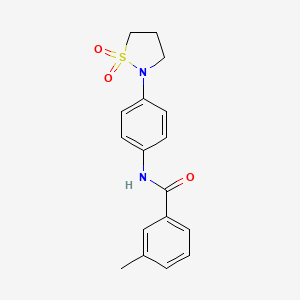

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)

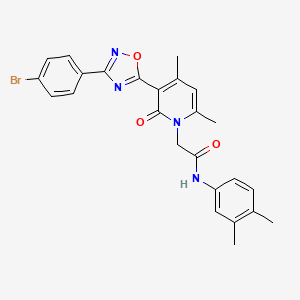

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)